Amino Acid Backbone Differentiation: Alanine vs. Glycine – Molecular Weight, Chiral Center, and Steric Bulk
The target compound carries an alanine backbone (C11H14ClNO4S, MW 291.75 g/mol) bearing a chiral α-carbon with a methyl side chain, whereas the closest glycine analog N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine (C10H12ClNO4S, MW 277.72 g/mol, CAS 392313-39-2) lacks both the methyl substituent and the chiral center . The molecular weight difference of 14.03 g/mol corresponds exactly to one methylene (CH2) unit. In sulfonamide-based protease and β-lactamase inhibitor programs, the presence of the alanine methyl group has been shown to influence binding pose and potency; for example, fragment-guided optimization of N-(methylsulfonyl)alanine-derived AmpC β-lactamase inhibitors achieved a 500-fold improvement in Ki (to 50 pM) through systematic elaboration of the alanine scaffold, an optimization path not accessible to the glycine counterpart [1].
| Evidence Dimension | Molecular weight, chirality, and steric bulk of amino acid backbone |
|---|---|
| Target Compound Data | C11H14ClNO4S; MW 291.75 g/mol; chiral α-carbon with methyl side chain |
| Comparator Or Baseline | N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycine; C10H12ClNO4S; MW 277.72 g/mol; achiral glycine backbone. Comparator lacks methyl side chain. |
| Quantified Difference | ΔMW = +14.03 g/mol (one CH2 unit); presence vs. absence of chiral center |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
The alanine backbone provides a chiral handle and a steric methyl group that are absent in the glycine analog, enabling stereospecific interactions and scaffold elaboration strategies that are documented to produce sub-nanomolar inhibitors in β-lactamase programs.
- [1] Eidam O, Romagnoli C, Dalmasso G, Barelier S, Caselli E, Bonnet R, Shoichet BK, Prati F. Fragment-guided design of subnanomolar β-lactamase inhibitors active in vivo. Proc Natl Acad Sci USA. 2012;109(44):17448-17453. doi:10.1073/pnas.1208337109. View Source
